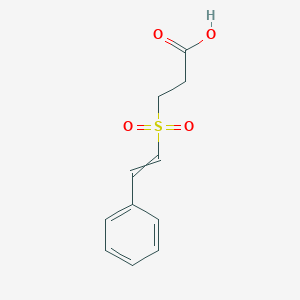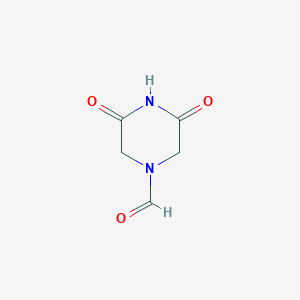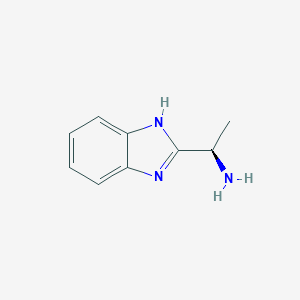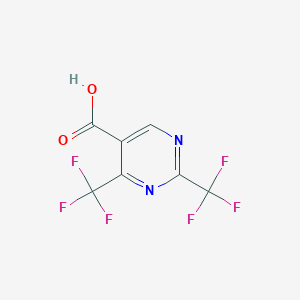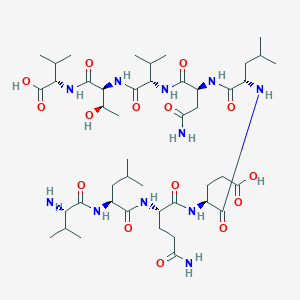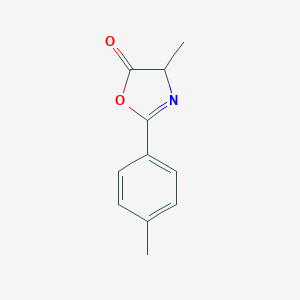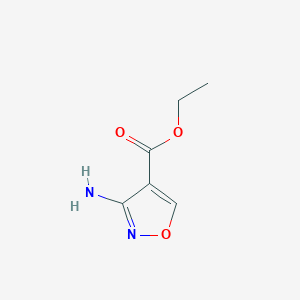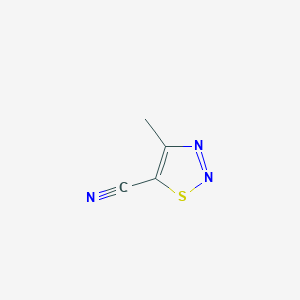
5-Ethynyl-5-hexen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-5-hexen-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. EHNA has been shown to have a variety of biochemical and physiological effects, and has been used in a variety of research applications.
Wirkmechanismus
5-Ethynyl-5-hexen-2-one inhibits ADA by binding to the enzyme's active site and blocking the catalytic activity of the enzyme. ADA is an important enzyme in the regulation of adenosine levels in the body, and inhibition of ADA can lead to elevated levels of adenosine. Elevated levels of adenosine have been shown to have a variety of physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
5-Ethynyl-5-hexen-2-one has been shown to have a variety of biochemical and physiological effects, including inhibition of ADA activity, elevation of adenosine levels, and modulation of immune cell function. 5-Ethynyl-5-hexen-2-one has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of macrophages and dendritic cells. 5-Ethynyl-5-hexen-2-one has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethynyl-5-hexen-2-one has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ADA, making it a valuable tool for studying adenosine metabolism. 5-Ethynyl-5-hexen-2-one has also been shown to have a variety of physiological effects, making it a useful tool for studying the role of adenosine in various physiological processes. However, 5-Ethynyl-5-hexen-2-one has several limitations as well. It is a challenging compound to produce, requiring specialized equipment and hazardous reagents. 5-Ethynyl-5-hexen-2-one also has a short half-life in vivo, limiting its usefulness for long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 5-Ethynyl-5-hexen-2-one. One area of interest is the development of new 5-Ethynyl-5-hexen-2-one derivatives with improved pharmacokinetic properties. Another area of interest is the use of 5-Ethynyl-5-hexen-2-one in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in the use of 5-Ethynyl-5-hexen-2-one as a tool for studying the role of adenosine in various disease states, including cancer, cardiovascular disease, and autoimmune disorders.
Synthesemethoden
5-Ethynyl-5-hexen-2-one can be synthesized using a variety of methods, including the reaction of 5-hexen-2-one with ethynylmagnesium bromide, or the reaction of 5-hexen-2-one with ethynyl lithium. The synthesis of 5-Ethynyl-5-hexen-2-one typically involves the use of hazardous reagents and requires specialized equipment, making it a challenging compound to produce.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-5-hexen-2-one has been widely used in scientific research as a tool for studying adenosine metabolism. 5-Ethynyl-5-hexen-2-one has been shown to inhibit ADA activity in a variety of cell types, including T cells, B cells, and macrophages. 5-Ethynyl-5-hexen-2-one has also been used to study the role of adenosine in various physiological processes, including inflammation, cancer, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
176541-67-6 |
|---|---|
Produktname |
5-Ethynyl-5-hexen-2-one |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
5-methylidenehept-6-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3 |
InChI-Schlüssel |
MCQSOSZHPCLBFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C)C#C |
Kanonische SMILES |
CC(=O)CCC(=C)C#C |
Synonyme |
6-Heptyn-2-one, 5-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
